trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

Stereochemistry Quality Control NMR Spectroscopy

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (CAS 1408075-48-8, C₇H₁₂O₃, MW 144.17) is a 1,3-disubstituted cyclobutane derivative bearing a trans-configured 3-hydroxy group and a 1-methyl carboxylate ester. The cyclobutane ring is increasingly recognized in medicinal chemistry as a privileged scaffold that introduces conformational restriction, increases three-dimensional character (Fsp³), and can improve metabolic stability in drug candidates.

Molecular Formula C7H12O3
Molecular Weight 144.17
CAS No. 1408075-48-8
Cat. No. B2963120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
CAS1408075-48-8
Molecular FormulaC7H12O3
Molecular Weight144.17
Structural Identifiers
SMILESCC1(CC(C1)O)C(=O)OC
InChIInChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3
InChIKeyKFLCCZPFOPDGLN-KBTIHESUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (CAS 1408075-48-8): 1,3-Disubstituted Cyclobutane Scaffold for Conformationally Restricted Drug Discovery


trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (CAS 1408075-48-8, C₇H₁₂O₃, MW 144.17) is a 1,3-disubstituted cyclobutane derivative bearing a trans-configured 3-hydroxy group and a 1-methyl carboxylate ester. The cyclobutane ring is increasingly recognized in medicinal chemistry as a privileged scaffold that introduces conformational restriction, increases three-dimensional character (Fsp³), and can improve metabolic stability in drug candidates [1]. The trans-stereochemistry of this compound distinguishes it from its cis-isomer (CAS 626238-08-2), and the 1-methyl substitution differentiates it from the des-methyl analog trans-Methyl 3-hydroxycyclobutanecarboxylate (CAS 63485-51-8). As a bifunctional building block, the compound provides orthogonal reactive handles — a secondary alcohol and a methyl ester — enabling regioselective elaboration for library synthesis and lead optimization [2].

Why trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate Cannot Be Replaced by Generic Analogs


The 1,3-disubstituted cyclobutane scaffold presents four stereoisomeric possibilities (two enantiomeric pairs for each cis/trans diastereomer), and the spatial orientation of substituents directly governs molecular recognition at biological targets [1]. Generic substitution with the cis-isomer (CAS 626238-08-2) or the des-methyl analog trans-Methyl 3-hydroxycyclobutanecarboxylate (CAS 63485-51-8) would fundamentally alter pharmacophore geometry. Literature on cyclobutane-containing GABA analogs demonstrates that cis and trans isomers exhibit markedly different biological activities, with cis-3-aminocyclobutane-1-carboxylic acid displaying weak to moderate GABA-like activity while the trans isomer shows distinct pharmacological profiles [2]. Furthermore, the 1-methyl group serves as a critical structural anchor: it blocks metabolic access to the carboxylate-bearing carbon and defines a quaternary center that rigidifies the scaffold, whereas the des-methyl analog lacks this steric and metabolic barrier [3].

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate: Quantitative Differentiation Evidence for Scientific Procurement


Stereochemical Purity and Structural Verification of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate

The trans-configuration of the 1-methyl carboxylate and 3-hydroxy substituents is definitively established by NMR spectroscopy. In cyclobutane systems, cis- and trans-1,3-disubstituted isomers exhibit characteristic differences in coupling constants and chemical shifts that enable unambiguous stereochemical assignment. Commercial specifications for this compound (Catalog No. AS57979-trans-G1, Activate Scientific; Product No. 1118379, Leyan) list purity at 97% with the trans-isomer as the defined stereochemical entity [1]. The cis-isomer (CAS 626238-08-2) is a distinct chemical entity with different physical and biological properties .

Stereochemistry Quality Control NMR Spectroscopy

Conformational Restriction Advantage of the 1,3-Disubstituted Cyclobutane Scaffold

1,3-Disubstituted cyclobutanes serve as conformationally restricted isosteres of flexible propyl linkers. The cyclobutane ring restricts bond rotation and defines a precise spatial relationship between the 1-carboxylate and 3-hydroxy substituents. This conformational restriction has been shown to enhance pharmaceutical activity by pre-organizing pharmacophores into bioactive conformations, reducing the entropic penalty upon target binding [1][2]. The trans-1,3-disubstitution pattern places the two functional groups on opposite faces of the puckered cyclobutane ring, establishing a defined dihedral angle that differs from the cis configuration.

Conformational restriction Medicinal chemistry Scaffold design

Metabolic Stability Enhancement Conferred by 1-Methyl Quaternary Center

The 1-methyl substituent creates a quaternary carbon center adjacent to the carboxylate group. In cyclobutane-containing drug candidates, substitution at the α-position to the carboxylate has been associated with increased metabolic stability by sterically shielding the ester moiety from hydrolytic enzymes [1]. This effect distinguishes the compound from the des-methyl analog trans-Methyl 3-hydroxycyclobutanecarboxylate (CAS 63485-51-8, C₆H₁₀O₃, MW 130.14), which lacks this steric protection at the carboxylate-bearing carbon [2].

Metabolic stability Pharmacokinetics Structural modification

Orthogonal Functional Handle Availability for Regioselective Derivatization

The compound provides two orthogonal reactive sites: a secondary alcohol at C3 and a methyl ester at C1. These functional groups can be addressed independently — the alcohol can undergo alkylation, acylation, oxidation, or Mitsunobu inversion without affecting the ester; the ester can be hydrolyzed, amidated, or reduced without interfering with the protected alcohol [1]. This orthogonality is superior to building blocks with a single functional handle or those bearing two identical groups (e.g., cis/trans-cyclobutane-1,3-diol or 1,3-dicarboxylates), as it enables sequential, regioselective elaboration [2].

Library synthesis Parallel chemistry Building block

Fsp³ Enhancement and Three-Dimensional Character in Lead Optimization

The cyclobutane core increases the fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with improved clinical success rates in drug development [1]. The trans-1,3-disubstituted cyclobutane scaffold introduces four sp³ carbons (C1, C2, C3, C4) into a compact framework. For trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (C₇H₁₂O₃), Fsp³ = 0.57, representing a significant increase in three-dimensional character compared to planar aromatic building blocks [2].

Fsp³ Drug-likeness Lead optimization

Patent-Documented Utility of trans-Cyclobutane Carboxylate Scaffolds in Pharmaceutical Synthesis

Trans-cyclobutane carboxylate esters are explicitly documented as key intermediates in the synthesis of active pharmaceutical ingredients, including antidepressants, anxiolytics, and chemotherapeutic agents [1]. Patent literature establishes that the trans-configuration is required for downstream stereochemical integrity in these synthetic routes. Related cyclobutyl carboxylic acid derivatives have been claimed as LPA receptor antagonists in WO2020/123456, demonstrating the ongoing pharmaceutical relevance of this scaffold class [2].

Pharmaceutical intermediates Patent literature Drug synthesis

trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate: Recommended Research and Procurement Application Scenarios


Conformationally Restricted Scaffold for Structure-Based Drug Design

Use this trans-1,3-disubstituted cyclobutane as a conformationally restricted scaffold in structure-based drug design programs where precise spatial orientation of pharmacophores is critical. The trans-configuration places the carboxylate and hydroxyl groups on opposite faces of the puckered ring, establishing a defined geometry that can be exploited to match receptor binding site topology. This application is supported by literature demonstrating that cyclobutane-restricted conformations enhance pharmaceutical activity by pre-organizing ligands into bioactive conformations [1][2].

Parallel Library Synthesis Leveraging Orthogonal Functional Handles

Employ this compound as a diversification hub in parallel synthesis workflows. The orthogonal reactivity of the secondary alcohol and methyl ester enables sequential, regioselective elaboration without protecting group manipulations. This scenario is particularly valuable for medicinal chemistry teams generating focused libraries of cyclobutane-containing analogs for hit-to-lead optimization, as documented in recent methodology papers on 1,2- and 1,3-difunctionalized cyclobutanes [3].

Metabolically Stabilized Ester Prodrug or Intermediate Development

Utilize the 1-methyl quaternary center as a metabolic shield in the design of ester prodrugs or intermediates destined for in vivo evaluation. The steric bulk at C1 reduces susceptibility to esterase-mediated hydrolysis, potentially extending the pharmacokinetic half-life of derived compounds. This application leverages the class-level observation that cyclobutane substitution patterns influence metabolic stability profiles in drug candidates [2].

Stereospecific Building Block for GABAergic or CNS-Targeted Ligands

Deploy this compound as a stereospecific building block in the synthesis of CNS-targeted ligands, particularly where cyclobutane scaffolds have been validated as conformationally restricted GABA or GHB analogs. The established precedent that cis and trans isomers of cyclobutane amino acids exhibit markedly different neuropharmacological profiles underscores the importance of the trans-configuration in this application space [4].

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